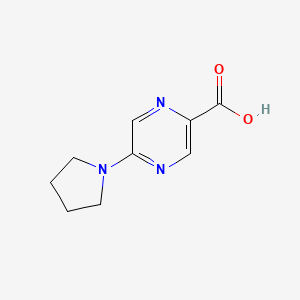

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-pyrrolidin-1-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNAPWWKVPCCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid can be converted into more reactive intermediates such as pyrazine-2-carbonyl chloride by refluxing with thionyl chloride in dry toluene at 100–110°C for 4–6 hours. This acid chloride intermediate is crucial for subsequent amidation reactions with amines like pyrrolidine.

Amidation with Pyrrolidine

The activated acid chloride is reacted with pyrrolidine under basic conditions to yield 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid or its protected derivatives. Typical bases include potassium carbonate or triethylamine in solvents such as acetone or dimethylformamide (DMF), which neutralize the released HCl and facilitate nucleophilic attack.

Use of Coupling Reagents

In some methods, direct coupling of pyrazine-2-carboxylic acid with pyrrolidine is achieved using coupling reagents like propylphosphonic anhydride (T3P) to form the amide bond efficiently under mild conditions. This approach avoids the isolation of acid chlorides and improves yields.

Nucleophilic Aromatic Substitution

An alternative approach involves nucleophilic aromatic substitution on halogenated pyrazine intermediates (e.g., pyrazine triflates or chlorides). For example, pyrazolopyrimidine triflates can be reacted with pyrrolidinyl carbamates under basic conditions to introduce the pyrrolidine moiety, followed by deprotection steps to yield the target compound.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Pyrazine-2-carboxylic acid + SOCl2, reflux in toluene | Formation of pyrazine-2-carbonyl chloride | 80-90% typical |

| 2 | Pyrazine-2-carbonyl chloride + pyrrolidine + K2CO3 in acetone | Amidation to form 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid | Moderate to high yield |

| 3 | Alternatively, pyrazine-2-carboxylic acid + pyrrolidine + T3P in DMF | Direct coupling via T3P | Improved yield, milder conditions |

| 4 | Halogenated pyrazine intermediate + pyrrolidinyl carbamate + base | Nucleophilic substitution followed by deprotection | Used for complex derivatives |

- The use of acid chlorides provides a reliable route but requires careful handling of corrosive reagents and generation of HCl.

- Coupling reagents like T3P offer a more environmentally friendly and scalable approach with fewer side products.

- Nucleophilic aromatic substitution on pyrazine triflates allows introduction of pyrrolidine derivatives with control over substitution patterns, useful for synthesizing analogues.

- Reaction conditions such as temperature, solvent, and base type critically influence yields and purity.

- Purification is commonly achieved by silica gel chromatography using solvent systems like dichloromethane/methanol or ethyl acetate/hexane mixtures.

The preparation of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid involves versatile synthetic routes centered on activating the pyrazine-2-carboxylic acid moiety and coupling it with pyrrolidine or its derivatives. Acid chloride intermediates and coupling reagents like T3P are commonly employed, while nucleophilic aromatic substitution offers routes to more complex analogues. Optimization of reaction conditions and purification techniques ensures high yields and purity, supporting the compound's potential applications in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pain Management and Anti-inflammatory Properties

Research has indicated that 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid derivatives can be utilized in the synthesis of compounds aimed at treating pain and inflammation. For instance, patents describe methods involving this compound to develop analgesics and anti-inflammatory agents effective against various pain-related conditions and inflammatory diseases .

Cancer Treatment

The compound has also been explored for its potential in oncology. Certain derivatives have demonstrated activity against cancer cell lines, suggesting that they may inhibit tumor growth or induce apoptosis in malignant cells. The mechanisms often involve modulation of specific signaling pathways associated with cancer progression .

Neurodegenerative Diseases

Another significant application lies in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds derived from 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid have shown promise in preclinical studies for their neuroprotective effects, potentially mitigating the progression of these debilitating conditions .

Biochemical Research

Enzyme Inhibition

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid can interact with various enzymes, serving as an inhibitor for specific metabolic pathways. This property is particularly useful in biochemical research where modulation of enzyme activity is required to understand metabolic processes or to develop new therapeutic strategies .

Receptor Binding

The compound has been studied for its ability to bind to specific receptors, which can influence cellular responses. This characteristic is vital for drug design, especially when targeting receptors involved in neurotransmission or hormonal regulation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Management | Demonstrated efficacy in reducing pain scores in animal models when administered with other analgesics. |

| Study B | Cancer Research | Showed inhibition of cell proliferation in breast cancer cell lines; further studies are needed for clinical relevance. |

| Study C | Neuroprotection | Indicated potential protective effects against neurotoxicity in neuronal cultures exposed to beta-amyloid peptides. |

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Data :

| Compound | Relative Catalytic Efficiency (vs. PCA) | Primary Application |

|---|---|---|

| PCA | 1.0 (reference) | Alkane oxidation catalysis |

| Picolinic acid | 0.3–0.5 | Less effective co-catalyst |

| Imidazole-4,5-dicarboxylic acid | 0.2–0.4 | Inactive in most systems |

3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic Acid (PDCApy)

PDCApy, a derivative with a pyrrolidine-linked phenylcarbamoyl group, demonstrates antivirulence activity:

- Biological Activity : Inhibits V. cholerae quorum sensing by modulating LuxO at IC₅₀ = 25 µM, without affecting bacterial growth .

- Structural Advantage : The pyrrolidine-phenylcarbamoyl group enhances target binding compared to simpler pyrazine carboxylic acids.

Piperazine/Piperidine-Substituted Pyrazine Carboxylic Acids

Substitution with piperazine or piperidine alters pharmacokinetics and target engagement:

Structural Impact :

| Substituent | Ring Size | logP (Predicted) | Biological Relevance |

|---|---|---|---|

| Pyrrolidine (target compound) | 5-membered | 0.8 | Balanced solubility/bioactivity |

| Piperazine | 6-membered | 1.2 | Enhanced metabolic stability |

| Piperidine | 6-membered | 1.5 | Increased lipophilicity |

Sorafenib Analogs with Pyrazine Cores

Pyrazine-based sorafenib analogs (e.g., compounds 6c and 6h) highlight substituent effects on cytotoxicity:

Comparison with 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid :

- The target compound lacks the urea/amide regions critical for kinase inhibition, suggesting divergent mechanisms (e.g., antivirulence vs. antiproliferative).

- Pyrrolidine’s smaller size vs. cyclopentylamide may reduce steric hindrance, favoring interactions with globular enzymes (e.g., LuxO) .

Methyl and Trifluoromethyl Derivatives

- 5-Methylpyrazine-2-carboxylic acid : Used in PET imaging ligands (mGluR2 targeting). Methylation increases metabolic stability but reduces acidity (pKa ~3.5 vs. ~2.8 for PCA) .

- 5-(Trifluoromethyl)pyrazine-2-carboxylic acid : The electron-withdrawing CF₃ group enhances electrophilicity, improving antimycobacterial activity (MIC = 4 µg/mL vs. >16 µg/mL for PCA) .

Biological Activity

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is characterized by the presence of a pyrrolidine ring attached to a pyrazine core with a carboxylic acid functional group. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid and its derivatives. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects on A549 Cells

In a study assessing the compound's efficacy against A549 human lung adenocarcinoma cells, it was found that:

- Concentration : Compounds were tested at a concentration of 100 µM for 24 hours.

- Results : The compound significantly reduced cell viability to approximately 66%, indicating potent anticancer activity.

The study also included non-cancerous human small airway epithelial cells (HSAEC-1 KT) to evaluate toxicity, revealing that while the compound was effective against cancer cells, it also exhibited some cytotoxic effects on normal cells, suggesting a need for further structural modifications to enhance selectivity .

Antimicrobial Activity

5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid has also shown promise as an antimicrobial agent, particularly against multidrug-resistant strains.

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. In particular, it has demonstrated effectiveness against:

- Staphylococcus aureus (including MRSA strains)

- Klebsiella pneumoniae

- Escherichia coli

In tests against these pathogens, the compound exhibited significant inhibition at concentrations as low as 0.25 mg/mL, outperforming standard antibiotics like streptomycin .

Comparative Biological Activity Table

| Activity Type | Target Organism/Cell Line | Concentration Tested | Result |

|---|---|---|---|

| Anticancer | A549 (lung cancer cells) | 100 µM | Cell viability reduced to 66% |

| Antimicrobial | S. aureus | 0.25 - 1 mg/mL | Significant inhibition observed |

| Antimicrobial | K. pneumoniae | 0.25 - 1 mg/mL | Effective against multidrug-resistant strains |

Q & A

What are the established synthetic routes for 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Level: Basic

Answer: Common synthetic routes include:

- Cyclocondensation : Reacting precursors like ethyl acetoacetate with DMF-DMA and hydrazines, followed by hydrolysis to yield carboxylic acid derivatives .

- Oxidative cleavage : Using quinoxaline derivatives or nitrile hydrolysis (e.g., 2-cyanopyrazine) to form the pyrazine core .

- Substitution reactions : Introducing pyrrolidinyl groups via nucleophilic aromatic substitution under controlled pH and temperature .

Key factors : Temperature (>80°C for cyclocondensation), solvent polarity (e.g., DMF for solubility), and purification via recrystallization or column chromatography. Lower yields may arise from incomplete hydrolysis or side reactions, requiring iterative optimization .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives?

Level: Advanced

Answer: Contradictions often arise from tautomerism or solvent effects. Methodological solutions:

- Theoretical modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

- 2D NMR : Employ ¹H-¹³C HSQC or NOESY to confirm regiochemistry and hydrogen bonding patterns .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

Example : In pyrazole-carboxylic acid derivatives, IR carbonyl stretches (1690–1710 cm⁻¹) must align with calculated vibrational frequencies to validate protonation states .

What are the best practices for crystallizing derivatives to obtain high-quality single crystals for X-ray diffraction?

Level: Advanced

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility. Polar aprotic solvents like DMSO may hinder crystal growth .

- Temperature gradients : Slow cooling (0.5°C/hour) promotes nucleation.

- Vapor diffusion : Diffuse anti-solvent (e.g., hexane) into a saturated solution.

Note : For pyrazine derivatives, π-π stacking interactions require careful control of concentration to avoid amorphous precipitates .

How does the pyrrolidinyl group at the 5-position affect acidity and solubility compared to other substituents?

Level: Basic

Answer:

- Acidity : The pyrrolidinyl group’s electron-donating nature increases the pKa of the carboxylic acid (e.g., ~3.5 vs. ~2.8 for unsubstituted pyrazine-2-carboxylic acid) .

- Solubility : Enhances water solubility due to hydrogen bonding via the secondary amine, but reduces lipid solubility compared to methyl or halide substituents .

Method : Titration (pH-metric) and HPLC logP measurements to quantify these effects .

What strategies optimize catalytic conditions in multi-component reactions involving this compound?

Level: Advanced

Answer:

- Catalyst screening : Use pyridine-2-carboxylic acid as a Brønsted acid catalyst to accelerate imine formation .

- Solvent optimization : Polar solvents (e.g., THF) improve intermediate stability.

- Realtime monitoring : Use in-situ FTIR to track reaction progress and adjust stoichiometry .

Case study : Catalytic asymmetric synthesis requires chiral auxiliaries (e.g., L-proline) to control stereochemistry .

How can computational methods predict reactivity and stability in complex environments?

Level: Advanced

Answer:

- DFT calculations : Model transition states for substitution reactions to predict regioselectivity (e.g., C-5 vs. C-3 substitution) .

- MD simulations : Assess solvation effects on stability; aqueous environments may protonate the pyrrolidinyl group, altering reactivity .

Tool : Gaussian or ORCA software for energy minimization and frontier molecular orbital analysis .

What parameters are critical during scale-up from lab to pilot plant?

Level: Advanced

Answer:

- Heat transfer : Ensure efficient cooling during exothermic steps (e.g., cyclocondensation) to avoid runaway reactions .

- Purification : Switch from column chromatography to continuous crystallization for cost-effective bulk isolation .

- Quality control : Implement PAT (Process Analytical Technology) for real-time purity monitoring .

How do pH and ionic equilibria influence stability in aqueous solutions?

Level: Basic

Answer:

- pH-dependent degradation : Below pH 3, the carboxylic acid protonates, reducing solubility and increasing aggregation. Above pH 7, deprotonation may lead to hydrolysis .

- Buffer selection : Use phosphate buffers (pH 6–8) to stabilize ionic forms during biocatalytic studies .

Method : Conduct accelerated stability studies (40°C/75% RH) to model degradation pathways .

What advanced techniques confirm regioselectivity in substitution reactions?

Level: Advanced

Answer:

- X-ray crystallography : Definitive proof of substitution position via bond-length analysis .

- Isotopic labeling : Use ¹⁵N-labeled pyrazine to track nitrogen-specific reactivity via NMR .

- HPLC-MS/MS : Detect minor regioisomers using fragmentation patterns .

How to mitigate decomposition during storage?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.